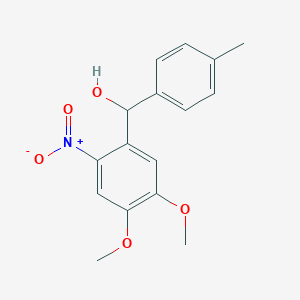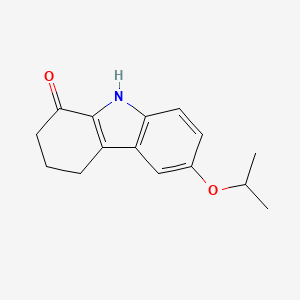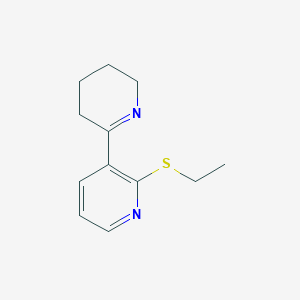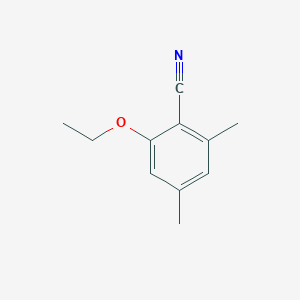
4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that incorporates a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and purification techniques is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The pyrazole ring may also interact with enzyme active sites, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-4-phenyl-1H-pyrazol-1-yl)benzoic acid
- 4-(5-Amino-4-(p-tolyl)-1H-pyrazol-1-yl)benzoic acid
- 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid
Uniqueness
4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance the compound’s ability to interact with certain biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-[5-amino-4-(2-methylphenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-2-3-5-14(11)15-10-19-20(16(15)18)13-8-6-12(7-9-13)17(21)22/h2-10H,18H2,1H3,(H,21,22) |
InChI Key |
WFOMOYNSEBHTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12998521.png)
![2-([1,4'-Bipiperidin]-1'-yl)ethan-1-ol](/img/structure/B12998528.png)




![4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12998545.png)
![(R)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12998552.png)
![6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12998565.png)




![3-Cyclopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B12998613.png)
